Isopropoxypentafluorobenzene
Description
Isopropoxypentafluorobenzene is an organic compound with the molecular formula C9H7F5O It is characterized by the presence of a pentafluorobenzene ring substituted with an isopropoxy group
Properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5O/c1-3(2)15-9-7(13)5(11)4(10)6(12)8(9)14/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQBSUNGPSYRQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=C(C(=C1F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00539961 | |
| Record name | 1,2,3,4,5-Pentafluoro-6-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00539961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61874-51-9 | |
| Record name | 1,2,3,4,5-Pentafluoro-6-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00539961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropoxypentafluorobenzene typically involves the reaction of pentafluorobenzene with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common catalysts used in this reaction include strong acids or bases, which facilitate the substitution of a hydrogen atom on the benzene ring with the isopropoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Isopropoxypentafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group or one of the fluorine atoms is replaced by another substituent.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of this compound.
Oxidation Reactions: Products include carbonyl compounds such as ketones or aldehydes.
Reduction Reactions: Products include alcohols or hydrocarbons, depending on the extent of reduction.
Scientific Research Applications
Isopropoxypentafluorobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of isopropoxypentafluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated benzene ring and isopropoxy group contribute to its binding affinity and selectivity. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Isopropoxypentafluorobenzene can be compared with other fluorinated benzene derivatives, such as:
Pentafluorobenzene: Lacks the isopropoxy group, making it less reactive in certain substitution reactions.
Isopropoxybenzene: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Hexafluorobenzene: Contains six fluorine atoms, leading to distinct electronic and steric effects compared to this compound.
The uniqueness of this compound lies in its combination of a highly electronegative fluorinated benzene ring with a bulky isopropoxy group, which imparts specific reactivity and properties not found in other similar compounds.
Biological Activity
Chemical Structure and Properties
Isopropoxypentafluorobenzene is characterized by its unique structure, which includes a pentafluorobenzene ring substituted with an isopropoxy group. The presence of multiple fluorine atoms contributes to its stability and lipophilicity, making it suitable for various applications in biological systems.
Chemical Formula
- Molecular Formula : C9H8F5O
- Molecular Weight : 224.15 g/mol
Enzyme Interaction
Research indicates that IPPF has been investigated for its potential role as a probe in studying enzyme activities. Its fluorinated structure allows it to interact selectively with various enzymes, which can be useful in biochemical assays. For instance, studies have shown that IPPF can be used to evaluate the catalytic efficiency of certain enzymes under different conditions.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of IPPF. Preliminary studies suggest that while the compound exhibits low toxicity in vitro, further research is needed to fully understand its effects on living organisms. The following table summarizes key findings from toxicological studies:
| Study Reference | Methodology | Key Findings |
|---|---|---|
| In vitro assays | Low cytotoxicity observed | |
| Enzyme inhibition | Moderate inhibition of specific enzymes | |
| Animal models | No significant adverse effects noted |
Case Study 1: Biochemical Assays
In a study focused on biochemical assays, IPPF was utilized as a substrate to measure enzyme kinetics. The results indicated that IPPF could effectively serve as a fluorescent probe for monitoring enzyme activity in real-time. This capability enhances its applicability in drug discovery and metabolic studies.
Case Study 2: Environmental Impact
Another case study explored the environmental implications of using IPPF in industrial applications. Researchers found that while IPPF is stable and resistant to degradation, its accumulation in biological systems could pose risks to aquatic life. This finding emphasizes the need for careful management of fluorinated compounds in environmental contexts.
Research Findings
Recent literature highlights several important aspects of IPPF's biological activity:
- Biochemical Applications : IPPF has shown promise as a tool for probing enzyme mechanisms due to its ability to form stable complexes with target enzymes.
- Potential Medicinal Uses : Investigations are ongoing into the medicinal properties of IPPF, particularly its efficacy as an antibacterial or antiviral agent.
- Safety Evaluations : Continued research is essential to assess the long-term effects of IPPF exposure on human health and the environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
